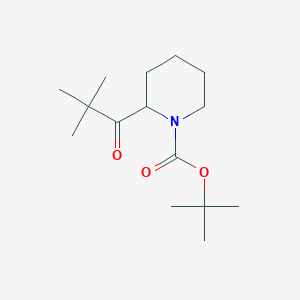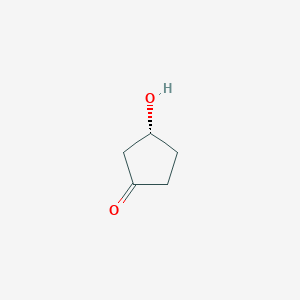
Cyclopentanone, 3-hydroxy-, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-Hydroxycyclopentan-1-one is a chiral compound with a hydroxyl group attached to the third carbon of a cyclopentanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxycyclopentan-1-one typically involves the reduction of 3-oxocyclopentanone using chiral catalysts to ensure the formation of the desired enantiomer. One common method is the asymmetric reduction using borane and a chiral oxazaborolidine catalyst. The reaction is carried out under controlled conditions to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of ®-3-Hydroxycyclopentan-1-one often employs similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production. Additionally, the purification process involves crystallization and chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
®-3-Hydroxycyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-oxocyclopentanone.
Reduction: Further reduction can lead to the formation of cyclopentanol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 3-Oxocyclopentanone
Reduction: Cyclopentanol derivatives
Substitution: Various substituted cyclopentanone derivatives
Scientific Research Applications
®-3-Hydroxycyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme-catalyzed reactions and metabolic pathways.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of ®-3-Hydroxycyclopentan-1-one involves its interaction with various molecular targets, depending on its application. In enzymatic reactions, it may act as a substrate or inhibitor, influencing the activity of specific enzymes. The hydroxyl group and the chiral center play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxycyclopentanone: The racemic mixture of the compound.
3-Oxocyclopentanone: The oxidized form of the compound.
Cyclopentanol: The fully reduced form of the compound.
Uniqueness
®-3-Hydroxycyclopentan-1-one is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and chiral resolution processes. Its ability to undergo various chemical transformations while maintaining its chiral integrity further enhances its utility in research and industrial applications.
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
(3R)-3-hydroxycyclopentan-1-one |
InChI |
InChI=1S/C5H8O2/c6-4-1-2-5(7)3-4/h4,6H,1-3H2/t4-/m1/s1 |
InChI Key |
GULNLSGTYCQLLM-SCSAIBSYSA-N |
Isomeric SMILES |
C1CC(=O)C[C@@H]1O |
Canonical SMILES |
C1CC(=O)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


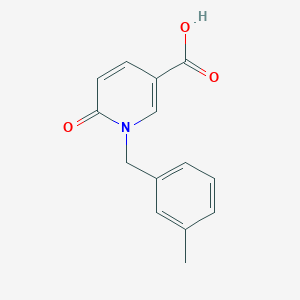
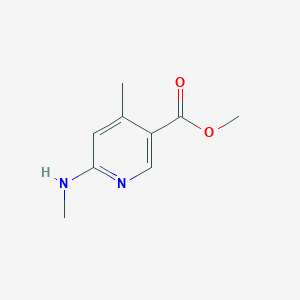
![3-Azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13003646.png)
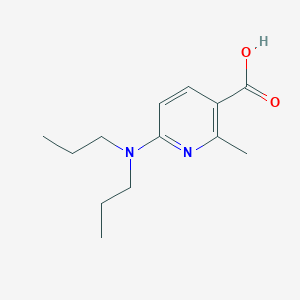
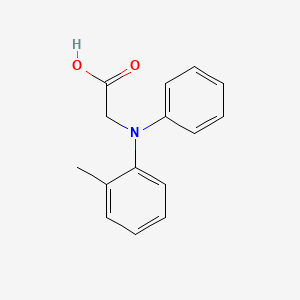
![2-Benzyl-4,6-dichloro-1,2,3,5-tetrahydropyrrolo[3,4-c]pyrrole](/img/structure/B13003671.png)
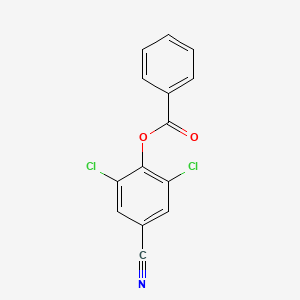
![Diethyl 2-((1R,5S)-3-ethylbicyclo[3.2.0]hept-3-en-6-ylidene)malonate](/img/structure/B13003687.png)
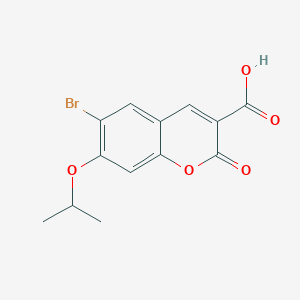
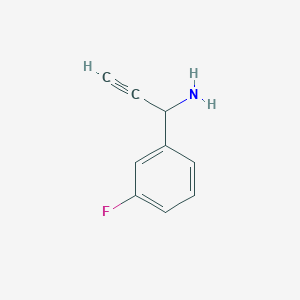
![2-Amino-1-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003729.png)
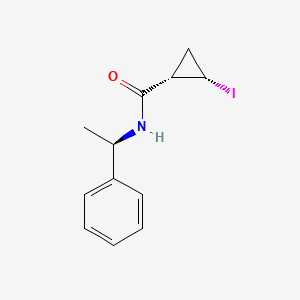
![4-Fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B13003738.png)
